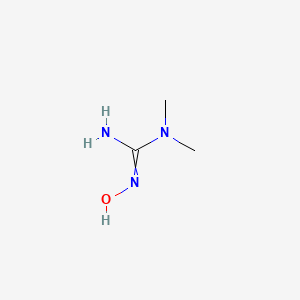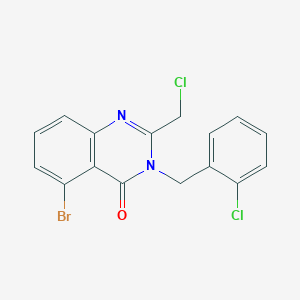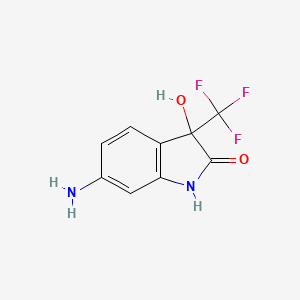![molecular formula C12H12FN3 B8501612 N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine](/img/structure/B8501612.png)
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine is an organic compound that belongs to the class of fluorinated pyridines This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of a pyridine ring, which is further substituted with two amino groups at the 3 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine typically involves the introduction of a fluorobenzyl group to a pyridine ring followed by the substitution of amino groups. One common method is the nucleophilic substitution reaction, where a fluorobenzyl halide reacts with pyridine-3,4-diamine under basic conditions. The reaction can be carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzyl derivatives with various functional groups.
Scientific Research Applications
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity and selectivity towards these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparison with Similar Compounds
Similar Compounds
- N2-(2-Fluorobenzyl)pyridine-2,5-diamine
- N,N-dimethyl-N′-pyridin-2-ylmethyl-ethane-1,2-diamine
- N,N’-DI-PYRIDIN-2-YL-BENZENE-1,2-DIAMINE
Uniqueness
N4-[(4-fluorophenyl)-methyl]-3,4-pyridinediamine is unique due to the specific positioning of the fluorobenzyl group and the amino groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H12FN3 |
|---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
4-N-[(4-fluorophenyl)methyl]pyridine-3,4-diamine |
InChI |
InChI=1S/C12H12FN3/c13-10-3-1-9(2-4-10)7-16-12-5-6-15-8-11(12)14/h1-6,8H,7,14H2,(H,15,16) |
InChI Key |
GIPJGBJOWVNTDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=C(C=NC=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-(2,6-Diethylphenyl)-N'-[(ethylamino)iminomethyl]urea](/img/structure/B8501558.png)







![[1-(4-Fluorobenzyl)cyclobutyl]methyl (1S)-1-[oxo(1H-pyrazol-5-ylamino)acetyl]pentylcarbamate](/img/structure/B8501635.png)

